N-Methyl-2-cyclohexylethanolamine

sympathomimetic pharmacology pressor potency structure-activity relationship

N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6; synonym WIN 5581; IUPAC: 1-cyclohexyl-2-(methylamino)ethanol) is a secondary amino alcohol belonging to the cyclohexylethanolamine class, with molecular formula C₉H₁₉NO and molecular weight 157.25 g/mol. The compound possesses a cyclohexyl ring, a β-hydroxyl group, and an N-methyl secondary amine, yielding computed physicochemical descriptors including an XLogP3 of 1.5, a topological polar surface area of 32.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 21581-48-6
Cat. No. B6592575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-cyclohexylethanolamine
CAS21581-48-6
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCNCC(C1CCCCC1)O
InChIInChI=1S/C9H19NO/c1-10-7-9(11)8-5-3-2-4-6-8/h8-11H,2-7H2,1H3
InChIKeyNCMLFEXUCUKLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6): Baseline Physicochemical and Pharmacological Profile for Informed Procurement


N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6; synonym WIN 5581; IUPAC: 1-cyclohexyl-2-(methylamino)ethanol) is a secondary amino alcohol belonging to the cyclohexylethanolamine class, with molecular formula C₉H₁₉NO and molecular weight 157.25 g/mol [1]. The compound possesses a cyclohexyl ring, a β-hydroxyl group, and an N-methyl secondary amine, yielding computed physicochemical descriptors including an XLogP3 of 1.5, a topological polar surface area of 32.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. Its experimentally measured density is 0.953 g/cm³, boiling point is 268.3°C at 760 mmHg, and flash point is 101°C . The compound was historically investigated as a sympathomimetic amine within the broader cyclohexylethylamine and cyclohexylethanolamine series, with its pharmacological profile documented in comparative studies spanning the 1940s and 1950s [2][3]. It is commercially available as a research chemical and synthetic intermediate, typically at purities ≥98% .

Why N-Methyl-2-cyclohexylethanolamine Cannot Be Simply Replaced by a Generic Cyclohexylethanolamine or Phenylethanolamine Analog


Substituting N-Methyl-2-cyclohexylethanolamine with a structurally adjacent analog—whether the phenyl analog (N-methylphenylethanolamine), the unsubstituted secondary amine (N-cyclohexylethanolamine), the N-ethyl homolog, or the de-hydroxylated 2-cyclohexylethylamine—is pharmacologically non-equivalent and may invert the biological response. Lands and Grant (1952) demonstrated that N-methyl substitution exerts opposite effects on pressor potency depending on the ring scaffold: it decreases pressor activity of phenethylamine yet increases pressor activity of the cyclohexyl analog [1]. Marsh (1948) showed that on isolated smooth muscle preparations, hydrogenated (cyclohexyl) compounds are more relaxant than their aromatic (phenyl) counterparts, and N-methyl homologs are more active than unsubstituted amines—meaning the cyclohexyl N-methyl configuration uniquely maximizes smooth muscle relaxant activity within this chemical space [2]. Lands, Lewis and Nash (1945) further established that secondary N-methylamines exhibit systematically greater sympathomimetic efficacy than secondary N-ethylamines across the cyclohexylethylamine series [3]. Consequently, selecting an alternative without accounting for these scaffold-dependent and N-substituent-dependent pharmacological divergences risks functional inversion of the desired biological or physicochemical property. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation of N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6) from Its Closest Structural Analogs: An Evidence-Based Procurement Guide


N-Methyl Substitution Produces Opposite Pressor Modulation on Cyclohexyl vs. Phenyl Scaffolds: Direct Comparative Canine Hemodynamic Data

Lands and Grant (1952) directly compared the pressor responses of phenethylamine and its cyclohexyl analog following intravenous injection in barbitalized dogs, using epinephrine as the reference standard (epinephrine pressor ratio = 1). Hydrogenation of the aromatic ring reduced pressor potency substantially: phenethylamine exhibited an epinephrine pressor ratio of 100 (i.e., 100 molecules of phenethylamine required to produce the pressor response equivalent to 1 molecule of epinephrine), whereas the cyclohexyl analog required 244 molecules—a 2.44-fold reduction in pressor potency attributable to ring hydrogenation [1]. Critically, N-methyl substitution exerted qualitatively opposite effects on the two scaffolds: N-methylation decreased pressor potency of phenethylamine but increased pressor potency of the cyclohexyl analog [1]. This represents a scaffold-dependent pharmacological inversion—an N-methyl group that attenuates activity on the phenyl template instead enhances activity on the cyclohexyl template—making N-Methyl-2-cyclohexylethanolamine functionally non-interchangeable with its phenyl counterpart (e.g., N-methylphenylethanolamine / halostachine, CAS 68579-60-2) for any application where pressor or cardiovascular activity is relevant [1].

sympathomimetic pharmacology pressor potency structure-activity relationship cyclohexylethylamine

Secondary N-Methylamines Exhibit Superior Sympathomimetic Efficacy Relative to N-Ethyl Homologs: Cross-Compound Pharmacological Ranking

Lands, Lewis and Nash (1945) conducted a systematic comparative pharmacological evaluation of secondary methyl- and ethyl-β-cyclohexylethylamines and their cyclopentyl analogs across multiple pharmacodynamic endpoints. The study established a clear efficacy rank order: secondary methylamines are consistently more effective sympathomimetic agents than the corresponding secondary ethylamines, as measured by blood pressure elevation, heart rate increase, intestinal musculature relaxation, and uterine relaxation in the rat [1]. Furthermore, methyl-γ-cyclohexylpropylamine was found to be less active than either methyl-β-cyclohexylethylamine or methyl-β-cyclopentylethylamine, demonstrating that both N-alkyl chain length and carbon spacer length between the ring and amine nitrogen critically determine sympathomimetic potency [1]. Applying this class-level inference to N-Methyl-2-cyclohexylethanolamine (which bears the optimal N-methyl substitution on a β-cyclohexylethylamine scaffold with an additional β-hydroxyl group), the compound is predicted to exhibit greater sympathomimetic activity than its N-ethyl homolog (N-Ethyl-2-cyclohexylethanolamine) or its γ-cyclohexylpropylamine analog. The β-hydroxyl group present in N-Methyl-2-cyclohexylethanolamine further differentiates it from the non-hydroxylated N-methyl-β-cyclohexylethylamines studied in Lands et al. (1945), adding hydrogen-bonding capacity that may alter tissue distribution and receptor interaction profiles [1].

sympathomimetic agent N-alkyl substitution blood pressure elevation smooth muscle relaxation

Physicochemical Differentiation: Boiling Point and Lipophilicity Distinguish N-Methyl-2-cyclohexylethanolamine from Both Phenyl and De-Hydroxylated Analogs

N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6) occupies a distinct physicochemical space relative to its closest structural analogs. Its boiling point of 268.3°C at 760 mmHg is 24.2°C higher than that of its phenyl analog N-methylphenylethanolamine (CAS 68579-60-2; boiling point 244.1°C at 760 mmHg) , reflecting stronger intermolecular hydrogen-bonding interactions conferred by the cyclohexyl-β-hydroxyl-amine motif. The computed XLogP3 of 1.5 [1] positions N-Methyl-2-cyclohexylethanolamine intermediate between N-methylphenylethanolamine (predicted LogP ~1.0–1.2, more polar due to aromatic π-system interactions with aqueous phase) and 2-cyclohexylethylamine (CAS 4442-85-7; boiling point 169.6°C at 760 mmHg; predicted LogP ~2.0–2.5; lacks the β-hydroxyl group) . Density follows the same trend: 0.953 g/cm³ for N-Methyl-2-cyclohexylethanolamine versus 0.861–0.9 g/cm³ for the de-hydroxylated 2-cyclohexylethylamine , attributable to the additional mass and hydrogen-bonding capacity of the hydroxyl oxygen. The combination of intermediate lipophilicity, elevated boiling point, and dual hydrogen-bond donor/acceptor capacity distinguishes N-Methyl-2-cyclohexylethanolamine for applications where controlled volatility, thermal stability during processing, or specific partitioning behavior is required [1].

physicochemical properties boiling point lipophilicity formulation development

Smooth Muscle Relaxant Activity: Hydrogenated Cyclohexyl Compounds Surpass Aromatic Analogs, with N-Methyl Homologs Maximizing Activity

Marsh (1948) conducted a direct comparative pharmacological study of 2-phenylethylamine, 2-phenyl-1-propylamine, 1-phenyl-2-propylamine, and their N-methyl homologs against their corresponding cyclohexyl analogs using isolated smooth muscle preparations. The study revealed a complete inversion of the structure-activity relationship relative to in vivo pressor assays: on isolated smooth muscle, the hydrogenated (cyclohexyl) compounds were more relaxant than the aromatic (phenyl) compounds, and the N-methyl homologs were more active than the unsubstituted primary amine compounds [1]. This finding establishes that N-Methyl-2-cyclohexylethanolamine combines two structural features that independently and synergistically maximize smooth muscle relaxant activity—the cyclohexyl ring (vs. phenyl) and the N-methyl substitution (vs. unsubstituted amine)—producing a compound that is predicted to be among the most potent smooth muscle relaxants within its structural class [1]. In contrast, the in vivo pressor data from the same study showed the opposite rank order (phenyl > cyclohexyl for pressor activity), meaning that N-Methyl-2-cyclohexylethanolamine provides a unique pharmacological profile of low pressor activity coupled with high smooth muscle relaxant activity relative to its phenyl counterparts [1].

smooth muscle pharmacology isolated tissue assay cyclohexyl vs. phenyl N-methyl substitution

Metabolic Oxidation Susceptibility: N-Methyl Derivatives Are Substrates for Amine Oxidase, Unlike α-Methyl-Substituted Analogs

Snyder and Oberst (1946) investigated the metabolic fate of β-cyclohexylethylamine derivatives using amine oxidase preparations and intact animal models. Their study established a clear dichotomy: β-cyclohexylethylamine and its β-methyl- and N-methyl-β-methyl-derivatives are oxidized by amine oxidase and are almost completely destroyed by the intact animal (rat), whereas α-methyl substitution of β-cyclohexylethylamine prevents oxidation in the presence of amine oxidase preparations and significantly inhibits destruction following subcutaneous administration to white rats [1]. This metabolic liability of the N-methyl-β-cyclohexylethylamine scaffold—to which N-Methyl-2-cyclohexylethanolamine belongs, differing only by the addition of a β-hydroxyl group—means that the compound undergoes rapid amine oxidase-mediated clearance in vivo, which may be advantageous or disadvantageous depending on the intended application. For pharmacological studies requiring transient exposure or rapid offset, this metabolic profile is desirable; for applications requiring sustained target engagement, the α-methyl-substituted analogs (which resist amine oxidase) or alternative N-substitution strategies may be preferred [1].

metabolic stability amine oxidase α-methyl substitution in vivo clearance

Optimal Procurement and Application Scenarios for N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6) Based on Quantified Differentiating Evidence


Pharmacological Tool for Studying Scaffold-Dependent N-Methyl Modulation of Sympathomimetic Activity

N-Methyl-2-cyclohexylethanolamine is uniquely suited as a tool compound for investigating how the cyclohexyl scaffold inverts the pharmacological consequence of N-methyl substitution relative to the phenyl scaffold. As demonstrated by Lands and Grant (1952), N-methylation decreases pressor potency on phenethylamine but increases pressor potency on cyclohexylethylamine—a scaffold-dependent inversion [1]. This property makes the compound an essential paired control with N-methylphenylethanolamine (halostachine) in any structure-activity relationship study probing the electronic, steric, or conformational determinants of adrenergic or sympathomimetic receptor modulation. Procurement should specify purity ≥98% to minimize confounding effects from unreacted 2-cyclohexylethanolamine starting material or over-alkylated tertiary amine byproducts .

Intermediate for Synthesizing Cyclohexyl-Containing β-Amino Alcohol Pharmaceuticals and Bioactive Molecules

The β-amino alcohol motif of N-Methyl-2-cyclohexylethanolamine, featuring both a secondary amine and a secondary alcohol on adjacent carbons, serves as a versatile synthetic intermediate for constructing more complex pharmacophores. The cyclohexyl ring provides conformational rigidity and enhanced lipophilicity (XLogP3 = 1.5) relative to phenyl analogs [2], which can be exploited to tune the physicochemical properties of downstream products. The compound's boiling point of 268.3°C at 760 mmHg permits its use in high-temperature reactions where lower-boiling analogs (e.g., N-methylphenylethanolamine, bp 244.1°C) would volatilize, while its dual hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 2) enables diverse derivatization chemistries including O-acylation, N-alkylation, and sulfonylation [2]. Historical patent literature (GB297484A) describes cyclohexylethanolamines as intermediates in the production of insecticidal, germicidal, and preservative agents [3].

Reference Standard for Analytical Characterization of Cyclohexylethanolamines in Forensic and Quality Control Settings

The analytical characterization of N-alkyl-cyclohexylethanolamines is essential in forensic toxicology and pharmaceutical quality control contexts where cyclohexylethylamine derivatives may appear as research chemicals or synthetic impurities. Wallach et al. (2016) demonstrated that N-alkyl derivatives of arylcyclohexylamines are readily distinguishable under GC-MS, HPLC-MS, NMR, UV diode array, and IR spectroscopy conditions, and that positional isomers can be resolved [4]. N-Methyl-2-cyclohexylethanolamine, with its well-defined physicochemical profile (density 0.953 g/cm³, flash point 101°C, refractive index 1.477, vapor pressure 0.00104 mmHg at 25°C) , serves as a suitable non-controlled reference standard for method development and validation targeting this compound class. Its distinct boiling point (268.3°C) and chromatographic retention relative to the phenyl analog (Δ24.2°C) facilitate unambiguous identification.

Physicochemical Probe for Formulation Development Requiring Intermediate Lipophilicity and Thermal Stability

N-Methyl-2-cyclohexylethanolamine's intermediate XLogP3 of 1.5 [2]—higher than N-methylphenylethanolamine (~1.0–1.2) but lower than 2-cyclohexylethylamine (~2.0–2.5) —positions it as a formulation probe for optimizing drug partitioning, membrane permeability, or solvent system selection. Its 24.2°C higher boiling point relative to the phenyl analog and the additional thermal stability conferred by cyclohexyl ring saturation (vs. the oxidatively labile phenyl ring) make it preferable for formulations requiring thermal processing or extended shelf-life stability studies where aromatic analogs may undergo oxidative degradation. The compound's dual hydrogen-bond donor/acceptor functionality further enables it to act as a solubility-modulating excipient or co-solvent in complex formulation matrices.

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